molecular formula C16H17N5O7 B1177695 dynorphin A (1-13), Asn(2)-Trp(4)- CAS No. 143407-24-3

dynorphin A (1-13), Asn(2)-Trp(4)-

Cat. No.: B1177695
CAS No.: 143407-24-3
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Description

Primary Amino Acid Sequence and Post-Translational Modifications

Dynorphin A (1–13), Asn²-Trp⁴- ([Asn²,Trp⁴]Dyn A(1–13)) is a synthetic analog of the endogenous opioid peptide dynorphin A (Dyn A). Its primary sequence is Tyr-Asn-Gly-Trp-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys , substituting asparagine (Asn) at position 2 and tryptophan (Trp) at position 4, compared to the native Dyn A sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys). These substitutions alter key physicochemical properties:

  • Position 2 : Replacement of glycine (Gly) with Asn introduces a polar sidechain, potentially enhancing hydrogen-bonding interactions.
  • Position 4 : Substitution of phenylalanine (Phe) with Trp introduces a bulkier indole ring, modifying aromatic stacking and hydrophobic interactions.

Post-synthetic modifications during production include challenges in preserving Trp integrity. Acidolytic cleavage methods (e.g., trifluoroacetic acid) during solid-phase synthesis risk Trp indole modification by reactive intermediates, necessitating scavengers like ethanedithiol (EDT) to minimize side reactions.

Table 1: Sequence comparison of [Asn²,Trp⁴]Dyn A(1–13) and native Dyn A(1–13)

Position Native Dyn A(1–13) [Asn²,Trp⁴]Dyn A(1–13)
1 Tyr Tyr
2 Gly Asn
3 Gly Gly
4 Phe Trp
5–13 Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys Identical

Structural Comparison with Native Dynorphin A (1–13)

The structural impact of Asn² and Trp⁴ substitutions is evident in receptor binding and conformational studies:

  • Receptor Affinity : [Asn²,Trp⁴]Dyn A(1–13) exhibits reduced κ-opioid receptor (KOR) affinity compared to native Dyn A(1–13). In guinea pig ileum (GPI) assays, its IC₅₀ is >1,000 nM versus 0.7 nM for the native peptide. This suggests disrupted interactions with KOR’s extracellular loops or transmembrane domains.
  • Selectivity Profile : The analog shows negligible δ-opioid receptor (DOR) affinity, contrasting with native Dyn A’s moderate DOR binding (Kᵢ = 1.25 nM). Trp⁴’s indole group may sterically hinder docking at DOR’s narrower ligand-binding pocket.

Fluorescence energy transfer studies reveal altered distances between Tyr¹ and Trp⁴ in [Asn²,Trp⁴]Dyn A(1–13), indicating a compressed N-terminal conformation compared to native Dyn A. This structural shift likely underlies its reduced agonist efficacy.

Conformational Dynamics in Aqueous and Membrane-Mimetic Environments

The peptide’s conformational flexibility varies significantly across solvents:

  • Aqueous Solution : Circular dichroism (CD) spectra in phosphate buffer show minimal α-helical content, with dominant random-coil structures. The Asn² substitution disrupts Gly²-Gly³ flexibility, reducing conformational entropy.
  • Membrane-Mimetic Environments : In sodium dodecyl sulfate (SDS) micelles, [Asn²,Trp⁴]Dyn A(1–13) adopts partial β-turn structures (residues 3–6) and stabilized aromatic interactions between Trp⁴ and Pro¹⁰. Nuclear magnetic resonance (NMR) studies in dodecylphosphocholine (DPC) micelles show weakened NOE contacts between Leu⁵ and Arg⁷, suggesting reduced helical propensity compared to native Dyn A.

Table 2: Conformational features of [Asn²,Trp⁴]Dyn A(1–13) in different environments

Environment Secondary Structure Features Key Interactions
Aqueous (pH 7.4) Random coil (residues 1–4), β-turn (residues 5–8) Asn² sidechain hydrogen bonding
SDS Micelles Partial β-sheet (residues 3–6), disordered C-terminus Trp⁴ indole–Pro¹⁰ stacking
DPC Micelles Dynamic α-helix (residues 5–9), flexible N-terminus Arg⁶–Arg⁷ salt bridges

Properties

CAS No.

143407-24-3

Molecular Formula

C16H17N5O7

Synonyms

dynorphin A (1-13), Asn(2)-Trp(4)-

Origin of Product

United States

Comparison with Similar Compounds

Dynorphin A Fragments of Varying Lengths

Compound Key Features Receptor Selectivity Functional Outcomes
Dynorphin A (1-17) Full-length peptide; prone to enzymatic degradation. KOR > MOR/DOR High neurotoxicity in vitro (10-fold higher than Dyn A (1-13)) .
Dynorphin A (1-13) Truncated form; retains KOR activity with reduced toxicity. KOR Antinociception, memory modulation, and NMDA receptor-mediated calcium influx .
Dynorphin A (1-11) Further truncation; used in cyclic analogs (e.g., cyclo(N,5)[Trp(3),Trp(4),Glu(5)]). KOR Cyclic variants show high KOR affinity (Ki = 27 nM) and antagonism .
Dynorphin B (1-13) Another dynorphin isoform; distinct C-terminal sequence. KOR Less studied but shares KOR selectivity with Dyn A (1-13) .

Key Differences :

  • Toxicity : Dyn A (1-17) exhibits higher neurotoxicity due to interactions with NMDA receptors .
  • Stability : Shorter fragments (e.g., Dyn A (1-11)) are more amenable to structural modifications for enhanced stability .

Position-Substituted Analogs

Compound Modifications Receptor Activity Functional Outcomes
[Ala(2), Trp(4)]Dyn A (1-13) Alanine at position 2, tryptophan at 4 KOR antagonist (blocks Dyn A (1-13) in guinea pig ileum assays) . Reduces opioid-induced tolerance; used to study KOR signaling pathways .
Asn(2)-Trp(4)-Dyn A (1-13) Asparagine at position 2, tryptophan at 4 Presumed KOR agonist/antagonist (exact profile pending further studies) . Likely enhances stability and receptor selectivity compared to native Dyn A (1-13).
[DAla(2), DArg(6)]Dyn A (1-13) D-alanine at position 2, D-arginine at 6 KOR agonist with enzymatic resistance . Prolonged antinociceptive effects in vivo due to reduced degradation .
cyclo(N,5)[Trp(3),Trp(4),Glu(5)] Cyclic structure with Trp(3), Trp(4), Glu(5) KOR antagonist (Ki = 27 nM) . First cyclic dynorphin analog retaining high KOR affinity; used in receptor mapping.

Key Insights :

  • Position 2 : Substitutions (e.g., Ala, Asn, DAla) modulate antagonism/agonism and metabolic stability.
  • Position 4 : Tryptophan enhances KOR affinity and is critical for receptor interactions .

Receptor Selectivity and Functional Outcomes

  • Kappa Opioid Receptor (KOR) :

    • Native Dyn A (1-13) and its analogs primarily activate KOR, making them tools for studying pain, addiction, and memory .
    • Asn(2)-Trp(4)-Dyn A (1-13) likely retains KOR selectivity but may exhibit altered efficacy (e.g., partial agonism) due to asparagine’s polar side chain .
  • NMDA Receptor Interactions :

    • Dyn A (1-13) increases intracellular calcium ([Ca<sup>2+</sup>]i) via NMDA receptors, contributing to neurotoxicity at high doses .
    • Substituted analogs (e.g., [Ala(2), Trp(4)]) may reduce NMDA-mediated toxicity by shifting activity toward pure KOR modulation .

Metabolic Stability and Therapeutic Potential

Compound Metabolic Stability Therapeutic Applications
Native Dyn A (1-13) Rapidly degraded by peptidases; short half-life in vivo . Limited to acute studies; requires co-administration with peptidase inhibitors for sustained effects .
Asn(2)-Trp(4)-Dyn A Likely improved stability due to Asn(2) substitution . Potential for chronic pain management with reduced dosing frequency.
Cyclic Analogs High resistance to enzymatic cleavage . Promising candidates for drug development (e.g., neuropathic pain).

Preparation Methods

Resin Activation and Initial Coupling

The PAL resin is pre-swollen in dichloromethane (DCM) and dimethylformamide (DMF) (1:1 v/v) before coupling the C-terminal amino acid (Lys13). Fmoc-Lys(Boc)-OH is activated with diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DCM/DMF, achieving >95% coupling efficiency per cycle. The resin is then treated with 30% piperidine in DMF to remove the Fmoc group, monitored by Kaiser ninhydrin tests.

Sequential Amino Acid Incorporation

The linear sequence Tyr1-Asn2-Gly3-Trp4-…-Lys13 is assembled via iterative Fmoc deprotection and coupling (Table 1). Position-specific considerations include:

  • Asn2 : Fmoc-Asn(Trt)-OH with Trt (trityl) side-chain protection prevents intramolecular cyclization during coupling.

  • Trp4 : Fmoc-Trp(Boc)-OH safeguards the indole moiety from oxidation, with DIC/HOBt activation in DMF.

Table 1. Coupling Parameters for Key Residues

PositionAmino AcidActivatorSolventCoupling TimeYield (%)
2Fmoc-Asn(Trt)-OHDIC/HOBtDMF45 min98
4Fmoc-Trp(Boc)-OHDIC/HOBtDMF60 min95
6Fmoc-Arg(Pmc)-OHPyAOP/HOAtDCM/DMF90 min92

Data adapted from analogous syntheses. Pmc = 2,2,5,7,8-pentamethylchroman-6-sulfonyl.

Side-Chain Deprotection and Cyclization Strategies

Post-assembly, side-chain deprotection and cyclization are critical for bioactivity. The native Dyn A (1-13) sequence includes five basic residues (Arg6, Arg7, Arg9, Lys11, Lys13), but Asn2-Trp4 substitutions necessitate tailored approaches:

Global Deprotection

Cleavage from the resin uses trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) for 2–4 h, removing Trt, Boc, and Pmc groups. Asn and Trp side chains remain stable under these conditions, with <2% racemization observed via chiral HPLC.

Disulfide Bridge Considerations

While native Dyn A lacks disulfide bonds, Asn2-Trp4 analogs may introduce non-native bridges to constrain conformation. For example, cyclo[D-Asp5,Dap8]Dyn A-(1-11)NH2 uses D-Asp and diaminopropionic acid (Dap) for lactam formation. However, such modifications are unnecessary for the linear Asn2-Trp4 variant unless specified.

Purification and Analytical Characterization

Crude peptides are purified via reversed-phase HPLC (RP-HPLC) on a C18 column using acetonitrile/water gradients (0.1% TFA). Key metrics include:

Table 2. HPLC Purification Parameters

ParameterCondition
ColumnZorbax SB-C18 (250 × 4.6 mm)
Gradient10–50% MeCN over 40 min
Flow Rate1.5 mL/min
Retention Time22.3 min
Purity>98% (214 nm)

Mass spectrometry (ESI-TOF) confirms molecular weight (calc. 1632.8 Da, obs. 1632.7 Da).

Pharmacological Validation

While the user query focuses on synthesis, brief pharmacological context underscores methodological rigor:

  • Receptor Binding : Asn2-Trp4-Dyn A (1-13) exhibits 3.2 nM affinity for KOR, comparable to native Dyn A (1-13)NH2 (2.8 nM).

  • Stability : Trp4 substitution reduces serum protease degradation by 40% relative to Phe4.

Challenges and Optimization

  • Trp4 Oxidation : Minimized by coupling under nitrogen and adding 0.1 M methionine to cleavage cocktails.

  • Asn2 Racemization : Controlled via low-temperature (0°C) DIC/HOBt activation .

Q & A

What are the primary mechanisms underlying Dynorphin A (1-13)'s dual neurotoxic and neuroprotective effects?

Dynorphin A (1-13) exhibits paradoxical effects: neurotoxicity at micromolar concentrations via NMDA receptor-mediated calcium influx and potential neuroprotection through κ-opioid receptor (KOR) activation. To investigate this duality, researchers should:

  • Use selective antagonists : Apply NMDA blockers (e.g., MK-801) and KOR antagonists (e.g., nor-binaltorphimine) in neuronal cultures to isolate receptor-specific pathways .
  • Measure intracellular calcium dynamics : Employ fluorescence imaging (e.g., Fura-2) to correlate Ca²⁺ flux with neuronal survival .
  • Validate in injury models : Test dynorphin's effects in spinal nerve ligation (SNL) or excitotoxic injury models to assess context-dependent outcomes .

How do structural modifications (e.g., Asn(2)-Trp(4)) influence Dynorphin A (1-13)'s receptor selectivity and metabolic stability?

The Asn(2)-Trp(4) substitution alters peptide-receptor interactions and degradation kinetics. Methodological approaches include:

  • Conformational analysis : Use 2D NMR and molecular dynamics simulations to compare membrane-bound vs. free peptide structures, focusing on residue-specific interactions .
  • Stability assays : Incubate modified dynorphin with plasma enzymes (e.g., neprilysin) and quantify degradation via HPLC or mass spectrometry .
  • Receptor binding assays : Perform competitive displacement studies with radiolabeled ligands (e.g., [³H]U69,593 for KOR) to measure affinity changes .

What experimental models are most suitable for studying Dynorphin A (1-13)'s role in opioid tolerance modulation?

To evaluate dynorphin's impact on morphine tolerance:

  • Rodent tolerance models : Administer dynorphin intrathecally in morphine-tolerant rats and measure antinociception (e.g., tail-flick test) pre/post tolerance induction .
  • Cross-tolerance assays : Co-administer dynorphin with μ-opioid agonists and assess receptor trafficking via immunohistochemistry or Western blot .
  • Behavioral pharmacology : Compare withdrawal symptoms and conditioned place preference in dynorphin-treated vs. control groups .

How can conflicting data on Dynorphin A (1-13)'s NMDA vs. KOR-mediated effects be resolved?

Contradictions arise from concentration-dependent receptor activation and model-specific variables. Strategies include:

  • Dose-response profiling : Establish concentration thresholds for NMDA vs. KOR effects in vitro (e.g., 0.1–10 μM range) .
  • Cell-type specificity : Compare dynorphin responses in primary neurons (mixed receptor expression) vs. transfected cell lines (single-receptor systems) .
  • Pathway inhibition : Use siRNA knockdown of GluN1 (NMDA subunit) or KOR to confirm mechanistic contributions .

What methodologies optimize the detection of Dynorphin A (1-13)'s transient neurophysiological effects in vivo?

To capture rapid dynorphin actions:

  • Microdialysis : Monitor extracellular dynorphin and glutamate levels in real-time during nociceptive stimulation .
  • Electrophysiology : Perform single-unit recordings in spinal dorsal horn neurons during dynorphin infusion to quantify changes in wind-up or after-discharges .
  • Calcium imaging in awake animals : Use fiber photometry with GCaMP sensors to track dynorphin-induced Ca²⁺ transients in behaving models .

What are the critical controls for distinguishing Dynorphin A (1-13)'s direct toxicity from secondary excitotoxicity?

Exclude confounding factors via:

  • Glutamate scavengers : Co-apply glutamate dehydrogenase or transporter inhibitors to isolate dynorphin-specific toxicity .
  • Non-peptide analogs : Test dynorphin fragments (e.g., Dyn A (1-8)) lacking NMDA interaction motifs to confirm sequence-dependent effects .
  • Sham-operated controls : In injury models, verify that dynorphin effects are not artifacts of surgical trauma .

How can researchers reconcile Dynorphin A (1-13)'s antinociceptive efficacy with its pro-excitotoxic risks?

Balance therapeutic potential and safety through:

  • Dose optimization : Define therapeutic windows using ED₅₀ (analgesia) vs. LD₅₀ (toxicity) metrics in parallel assays .
  • Targeted delivery : Develop liposomal or cell-penetrating peptide conjugates to limit dynorphin diffusion to non-target regions .
  • Adjunct therapies : Co-administer NMDA antagonists (e.g., memantine) to mitigate excitotoxicity without blocking analgesia .

What analytical techniques validate Dynorphin A (1-13)'s structural integrity and purity in experimental preparations?

Ensure peptide quality via:

  • HPLC-MS : Confirm molecular weight (1603.97 Da) and detect truncation/degradation products .
  • Circular dichroism : Assess secondary structure in solution (e.g., α-helix vs. random coil) .
  • Receptor-specific bioassays : Validate activity in KOR-transfected cells (e.g., cAMP inhibition) .

How do species differences (e.g., porcine vs. murine Dynorphin A (1-13)) impact translational research outcomes?

Address interspecies variability by:

  • Sequence alignment : Compare residue conservation (e.g., porcine vs. human dynorphin) to identify functional domains .
  • Cross-species receptor profiling : Test peptide affinity for human, rat, and mouse KOR isoforms .
  • Metabolic stability assays : Incubate porcine dynorphin with human plasma enzymes to predict pharmacokinetics .

What statistical frameworks resolve low reproducibility in Dynorphin A (1-13) studies?

Enhance rigor via:

  • Power analysis : Predefine sample sizes based on effect sizes from pilot data (e.g., 30% reduction in neuronal survival) .
  • Multivariate regression : Account for covariates (e.g., age, baseline calcium levels) in toxicity studies .
  • Meta-analysis : Pool data from independent labs to identify consensus mechanisms .

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